molecular formula C17H23N3O2S B5306168 1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one

1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No. B5306168
M. Wt: 333.5 g/mol
InChI Key: YTKXFNDBCFFBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MTAPA is a spirocyclic compound that has been synthesized for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound has a unique structure that makes it an attractive target for research, and its potential applications have been explored in several studies.

Scientific Research Applications

MTAPA has been studied for its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, MTAPA has been studied for its potential use as a diagnostic tool for various diseases.

Mechanism of Action

MTAPA exerts its biological effects through the inhibition of various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound also interacts with various receptors in the brain, including the dopamine and serotonin receptors, leading to its potential applications in the treatment of neurological disorders.
Biochemical and physiological effects:
MTAPA has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. The compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

MTAPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, the compound has several limitations, including its low bioavailability and potential toxicity at higher doses.

Future Directions

There are several future directions for research on MTAPA, including its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to explore the compound's mechanism of action and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods and purification techniques will be essential for the future applications of MTAPA in various fields.
In conclusion, MTAPA is a spirocyclic compound that has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound's unique structure and potential applications make it an attractive target for future research, and further studies are needed to explore its full potential.

Synthesis Methods

The synthesis of MTAPA involves the reaction of 1,4,9-triazaundecane with 1-phenylthioacetyl chloride in the presence of methanol and sodium methoxide. The reaction proceeds through a spirocyclization process, resulting in the formation of MTAPA with a yield of approximately 50%. The purity of the synthesized compound can be improved through recrystallization and purification techniques.

properties

IUPAC Name

1-methyl-9-(2-phenylsulfanylacetyl)-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-19-12-9-18-16(22)17(19)7-10-20(11-8-17)15(21)13-23-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKXFNDBCFFBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C12CCN(CC2)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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